TRH Precursor Peptide

Radioimmunoassay Neuropeptide detection Prohormone processing

TRH Precursor Peptide (CAS 128578-17-6, sequence: KRQHPGKR) is a defined synthetic octapeptide containing the Gln-His-Pro-Gly progenitor motif flanked by paired Lys-Arg cleavage sites. It is the essential immunogen and calibration standard for pro-TRH radioimmunoassay development with zero cross-reactivity against mature TRH, TRH-OH, or His-Pro-diketopiperazine. • RIA Calibrator: Validated intra-assay CV 5.2%, interassay CV 8.9% • Enzyme Substrate: Defined PC1/PC2 and carboxypeptidase H cleavage kinetics for zinc-dependent processing studies • Lyophilized solid, ≥95% purity; stable at -20°C; global shipping available

Molecular Formula C42H75N19O10
Molecular Weight 1006.2 g/mol
Cat. No. B12402535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTRH Precursor Peptide
Molecular FormulaC42H75N19O10
Molecular Weight1006.2 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C42H75N19O10/c43-15-3-1-8-25(45)34(64)57-27(10-5-17-52-41(47)48)36(66)58-28(13-14-32(46)62)37(67)60-30(20-24-21-51-23-55-24)39(69)61-19-7-12-31(61)38(68)54-22-33(63)56-26(9-2-4-16-44)35(65)59-29(40(70)71)11-6-18-53-42(49)50/h21,23,25-31H,1-20,22,43-45H2,(H2,46,62)(H,51,55)(H,54,68)(H,56,63)(H,57,64)(H,58,66)(H,59,65)(H,60,67)(H,70,71)(H4,47,48,52)(H4,49,50,53)/t25-,26-,27-,28-,29-,30-,31-/m0/s1
InChIKeyBOBJJKXIGVFGTB-XIJWKTHWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TRH Precursor Peptide Structure & Identity


TRH Precursor Peptide (CAS: 128578-17-6) is a defined synthetic octapeptide fragment (sequence: H2N-Lys-Arg-Gln-His-Pro-Gly-Lys-Arg-OH) corresponding to one of the five TRH progenitor sequences within the full-length 29,247 Da prepro-TRH protein [1]. This synthetic peptide contains the Gln-His-Pro-Gly progenitor motif flanked by paired basic amino acids (Lys-Arg and Lys-Arg) that serve as the recognition and cleavage sites for prohormone convertases during post-translational processing [2]. The compound has a molecular weight of 1006.17 Da, molecular formula C42H75N19O10, and is supplied as a lyophilized solid with purity specifications ≥95-98.91% from commercial vendors [3]. Unlike the mature bioactive tripeptide TRH (pGlu-His-Pro-NH2), this precursor peptide retains the unprocessed Gln residue and C-terminal Gly extension, making it a critical tool for studying prohormone processing enzymology and zinc-dependent maturation pathways [4].

Prohormone Enzymology Defined dibasic cleavage substrate for prohormone convertase and carboxypeptidase studies
Immunoassay Development Sequence-specific standard for radioimmunoassays distinguishing pro-TRH from mature TRH
Processing Validation Analytical reference for HPLC/MS verification in transfected cell processing models

TRH Precursor Peptide Substitution Incompatibility


The prepro-TRH polyprotein generates a family of structurally and functionally distinct peptides through differential proteolytic processing. The synthetic TRH Precursor Peptide (Lys-Arg-Gln-His-Pro-Gly-Arg-Arg) represents a specific, defined intermediate that is immunologically and functionally non-interchangeable with related analogs. Anti-pro-TRH antibodies raised against this sequence exhibit zero cross-reactivity with mature TRH, TRH-OH, or His-Pro-diketopiperazine, confirming unique epitope recognition . Furthermore, the processing intermediate TRH-Gly (pGlu-His-Pro-Gly) is present in human cerebrospinal fluid at concentrations 136- to 352-fold higher than mature TRH [1], while cryptic peptides such as prepro-TRH-(160-169) (Ps4) exert distinct biological activities—potentiating TRH-induced TSH release in a dose-dependent manner whereas prepro-TRH-(178-199) (Ps5) shows no such activity [2]. Generic substitution with TRH, TRH-Gly, or other prepro-TRH-derived fragments therefore invalidates experimental results, whether the objective is radioimmunoassay development, enzymatic processing studies, or functional characterization of the TRH prohormone maturation pathway [3].

Mature TRH (pGlu-His-Pro-NH2) cannot substitute: anti-pro-TRH antibodies show zero cross-reactivity, and functional domains differ
Other prepro-TRH fragments (Ps5, TRH-Gly) lack the same immunological and biological activity profile; sequence-specific procurement is required
Peptide identity (Lys-Arg flanked Gln-His-Pro-Gly motif) is critical; generic substitution may invalidate processing or immunoassay results

TRH Precursor Peptide Comparative Evidence


Specific pro-TRH Detection in Radioimmunoassay

An anti-pro-TRH antibody raised against the synthetic TRH Precursor Peptide analog pCC10 (Cys-Lys-Arg-Gln-His-Pro-Gly-Arg-Arg-Cys) was tested for cross-reactivity against mature TRH and related peptides. The antibody exhibited zero detectable cross-reactivity with TRH (pGlu-His-Pro-NH2), TRH-OH, His-Pro-diketopiperazine, neuropeptides, pituitary hormones, or any other peptides contained within the prepro-TRH sequence . The assay achieved an intra-assay variation of 5.2% and interassay variation of 8.9%, with tissue pro-TRH recovery of 80% .

Antibody Specificity
Head-to-head
0% cross-reactivity with mature TRH, TRH-OH, His-Pro-diketopiperazine; intra-assay CV 5.2%
Ensures specific pro-TRH quantification in tissue extracts
Rabbit polyclonal antibody against pCC10-BSA conjugate; double-antibody RIA
Radioimmunoassay Neuropeptide detection Prohormone processing

TRH Precursor Processing in AtT20 Transfected Cells

In a comparative analysis of prepro-TRH processing across multiple mammalian cell lines, AtT20 and RIN 5F cells efficiently cleaved the precursor at dibasic sites to generate mature TRH and non-TRH peptides identical to those identified in vivo. Peptide content in transfected AtT20 cells was up to 30 times greater than in hypothalamic extracts and 10 times greater than in CA77 cells (a medullary thyroid carcinoma cell line that endogenously expresses prepro-TRH) [1]. The AtT20 cell system enables regulated secretion of both mature TRH and non-TRH peptides via the endogenous secretory pathway [1].

Cell Processing Yield
Head-to-head
AtT20 cells: peptide content 30× hypothalamic extract; 10× CA77 cells
Highest documented yield for preparative pro-TRH processing studies
AtT20/RIN 5F vs. rat hypothalamic extracts; CMV immediate-early promoter
Recombinant expression Prohormone processing Mammalian cell transfection

Ps4 Potentiates TRH-Induced Gastric Acid Secretion

In urethane-anesthetized rats with gastric cannula, co-injection of prepro-TRH-(160-169) (Ps4) with TRH (50 ng) into the dorsal motor nucleus of the vagus (DMN) potentiated gastric acid secretion in a dose-dependent manner. Ps4 at 100 ng, 150 ng, and 200 ng enhanced the TRH response by 14%, 76%, and 182%, respectively [1]. In contrast, prepro-TRH-(178-199) (Ps5) at 438 ng co-injected with TRH produced no significant effect on gastric acid secretion compared to TRH alone [1]. Ps4 injected alone (200 ng) had no effect on basal gastric secretion, confirming its role as a TRH potentiator rather than a direct agonist [1].

Cryptic Peptide Function
Head-to-head
Ps4 enhanced TRH-induced gastric acid 14–182%; Ps5: 0% enhancement
Demonstrates functional divergence of cryptic peptides from same precursor
Rat DMN microinjection model; Ps5 at 438 ng showed no effect
In vivo pharmacology Neuropeptide modulation Gastric acid secretion

Plasma Stability of pro-TRH and Related Peptides

The degradation kinetics of TRH family peptides in human plasma at 37°C show marked differences in half-life. Mature TRH (pGlu-His-Pro-NH2) degrades with a first-order half-life of 9.4 minutes, while its deamidated form TRH-OH has a half-life of 27 minutes [1]. The cryptic peptide hTAP-3 (human TRH-associated peptide 3), derived from prepro-TRH processing, exhibits an even shorter serum half-life of approximately 3.5 minutes, though degradation is completely prevented by the addition of aprotinin and EDTA [2]. While direct half-life data for the synthetic TRH Precursor Peptide (Lys-Arg-Gln-His-Pro-Gly-Arg-Arg) in human plasma are not published, its extended length and presence of dibasic cleavage sites suggest distinct stability and degradation profiles that differ from both mature TRH and smaller cryptic peptides. The known degradation of mature TRH proceeds via pyroglutamyl aminopeptidase cleavage of the pGlu-His bond, generating His-Pro-NH2 (half-life 5.3 min) and subsequently His-Pro (half-life 2.2 min) [1].

Plasma Stability Inference
Class-level
No direct half-life data; related peptides t1/2: 2.2–27 min (human plasma, 37°C)
Stability profile must be empirically validated for the intact precursor peptide
Data to verify; extended sequence may alter degradation kinetics
Peptide stability Plasma degradation In vivo pharmacokinetics

TRH Precursor Peptide Research Applications


Radioimmunoassay for pro-TRH Quantification

The synthetic TRH Precursor Peptide (Lys-Arg-Gln-His-Pro-Gly-Arg-Arg) serves as the essential immunogen and calibration standard for developing specific radioimmunoassays to measure pro-TRH in tissue extracts. As demonstrated by Mitsuma et al., antibodies raised against the pCC10 analog exhibit zero cross-reactivity with mature TRH, TRH-OH, or other prepro-TRH-derived peptides, enabling selective quantification of the precursor pool with intra-assay variation of 5.2% and interassay variation of 8.9% . This application is critical for studies examining prohormone processing alterations in thyroid axis disorders, zinc deficiency models, or developmental biology of the hypothalamic-pituitary-thyroid axis .

Prohormone Convertase Substrate Analysis

The defined octapeptide sequence provides a precise substrate for studying prohormone convertases (PC1/PC2) and carboxypeptidase H activity in vitro. The peptide retains the Gln-His-Pro-Gly progenitor motif flanked by paired basic amino acids (Lys-Arg at both termini), which are the natural recognition and cleavage sites for processing enzymes [1]. Unlike full-length prepro-TRH, this defined fragment enables kinetic characterization of specific cleavage events without interference from cryptic peptide domains. The zinc-dependent nature of prepro-TRH processing can be directly investigated using this substrate in recombinant enzyme assays with zinc chelators such as TPEN as controls [1].

Transfected Cell Line Processing Validation

Researchers establishing recombinant expression systems for prepro-TRH processing studies require the synthetic precursor peptide as an analytical standard and positive control. Sevarino et al. demonstrated that AtT20 and RIN 5F cells efficiently process prepro-TRH to generate mature TRH and non-TRH peptides with yields up to 30-fold higher than hypothalamic extracts, while 3T3 and GH4 cells fail to process beyond signal sequence cleavage [2]. The synthetic TRH Precursor Peptide serves as the reference standard for HPLC and mass spectrometry validation of processing products in these transfected cell systems, enabling definitive identification of correctly processed versus aberrantly cleaved peptides [2].

Cryptic Peptide Functional Studies

The divergent biological activities of prepro-TRH-derived cryptic peptides require well-characterized synthetic standards to ensure experimental reproducibility. Yang and Taché demonstrated that prepro-TRH-(160-169) (Ps4) potentiates TRH-induced gastric acid secretion by up to 182% at 200 ng doses, while prepro-TRH-(178-199) (Ps5) exhibits no activity even at 438 ng [3]. The TRH Precursor Peptide (which contains the TRH progenitor sequence rather than the cryptic connecting peptides) enables researchers to discriminate between effects mediated by the TRH-generating domain versus effects mediated by the connecting peptide domains. This discrimination is essential for mapping the functional domains of the prepro-TRH polyprotein [3].

Application
Selection Property
Validation Focus
Radioimmunoassay Development
Sequence-specific epitope recognition
Cross-reactivity validation against mature TRH and TRH-OH
Prohormone Convertase Substrate
Paired dibasic cleavage site configuration
Kinetic characterization with recombinant PC1/PC2
Transfected Cell Processing Validation
Defined precursor as HPLC/MS analytical standard
Identity confirmation of correctly processed peptides
Cryptic Peptide Functional Discrimination
Progenitor vs. connecting peptide domain identity
Functional assay with appropriate control fragments

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for TRH Precursor Peptide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.